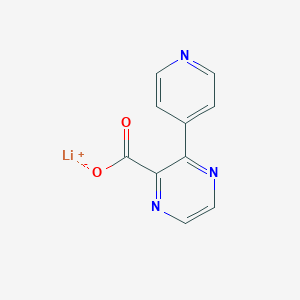

Lithium;3-pyridin-4-ylpyrazine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium;3-pyridin-4-ylpyrazine-2-carboxylate is a chemical compound with the molecular formula C10H6LiN3O2 and a molecular weight of 207.12 g/mol. This compound features a lithium ion coordinated to a 3-pyridin-4-ylpyrazine-2-carboxylate ligand, which includes both pyridine and pyrazine rings. These nitrogen-containing heterocycles are known for their diverse biological activities and applications in various fields.

Méthodes De Préparation

The synthesis of lithium;3-pyridin-4-ylpyrazine-2-carboxylate typically involves the reaction of 3-pyridin-4-ylpyrazine-2-carboxylic acid with a lithium base. The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature conditions to ensure the formation of the desired lithium salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Lithium;3-pyridin-4-ylpyrazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrazine rings are replaced by other groups. .

Applications De Recherche Scientifique

Chemistry

In coordination chemistry, lithium;3-pyridin-4-ylpyrazine-2-carboxylate serves as a ligand that can form complexes with various metal ions. Its redox-active properties make it suitable for catalysis and the synthesis of more complex heterocycles. The compound can also be utilized in organic synthesis as an intermediate for developing advanced materials.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Oxidation | Can be oxidized to form carboxylic acids or ketones | Carboxylic acids, ketones |

| Reduction | Reduction reactions can yield alcohols or amines | Alcohols, amines |

| Substitution | Forms substituted derivatives of pyrazine | Substituted pyrazine derivatives |

Biology

The compound's nitrogen-containing heterocycles have been investigated for potential antimicrobial and antiviral activities. Studies have shown promising results against various pathogens, making it a candidate for further exploration in medicinal chemistry.

Case Study: Antiviral Activity

Research has demonstrated that this compound exhibits antiviral properties, particularly against the vaccinia virus. In comparative studies with Cidofovir, some derivatives showed superior activity, indicating its potential as an antiviral agent .

Medical Applications

This compound is being explored for its therapeutic applications in drug discovery. Its structural features allow it to interact with biological targets effectively, making it a subject of interest in developing new treatments.

Case Study: Drug Development

In a recent study, researchers synthesized novel analogs of this compound and evaluated their efficacy against specific cancer cell lines. The findings suggest that modifications to the compound's structure can enhance its potency as an anticancer agent .

Industrial Applications

The compound is also relevant in industrial applications, particularly in the development of advanced materials such as organic cathodes for lithium-ion batteries. Its redox-active nature contributes to improved performance characteristics in battery technology.

Table 2: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Battery Technology | Used in organic cathodes for enhanced performance |

| Thin Film Technology | Considered in atomic layer deposition for high-quality films |

Mécanisme D'action

The mechanism of action of lithium;3-pyridin-4-ylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Its nitrogen-containing heterocycles can interact with enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparaison Avec Des Composés Similaires

Lithium;3-pyridin-4-ylpyrazine-2-carboxylate can be compared with other similar compounds, such as:

Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities, including antimicrobial and antiviral properties.

Pyridine compounds: Known for their therapeutic properties, pyridine compounds are used in various medicinal applications.

The uniqueness of this compound lies in its specific structure, which combines the properties of both pyridine and pyrazine rings, making it a versatile compound for various scientific and industrial applications.

Activité Biologique

Lithium;3-pyridin-4-ylpyrazine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, influencing several biochemical pathways:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, inhibiting the growth of bacteria and fungi by disrupting essential biochemical pathways related to energy production and cell division. This is achieved through binding interactions that alter the function of target proteins in microbial organisms .

- Inflammatory Response Modulation : Research indicates that this compound may modulate inflammatory responses by targeting kinases involved in cytokine biosynthesis. For instance, it has been associated with the inhibition of p38 MAPK, a critical player in the stress-response signaling pathways that lead to inflammation .

- Cholesterol Regulation : Some studies suggest that this compound may stimulate HDL cholesterol levels, contributing to cardiovascular health .

Pharmacological Profile

The pharmacokinetics of this compound are influenced by its solubility, stability, and permeability. These factors determine its absorption and distribution within biological systems, impacting its efficacy as a therapeutic agent.

Table 1: Summary of Biological Activities

Case Studies

Several case studies highlight the compound's potential in various therapeutic areas:

- Antimicrobial Efficacy : A study involving newly synthesized derivatives of similar pyrazine compounds demonstrated potent antibacterial and antifungal activities, supporting the hypothesis that this compound may share similar properties .

- Inflammation and Pain Management : In vivo studies have shown that derivatives containing pyrazole and pyridine rings exhibit analgesic effects, suggesting potential applications for this compound in pain management therapies .

- Cardiovascular Health : Research on related compounds indicates their role in regulating lipid profiles, particularly in increasing HDL cholesterol levels, which is beneficial for cardiovascular health .

Propriétés

IUPAC Name |

lithium;3-pyridin-4-ylpyrazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2.Li/c14-10(15)9-8(12-5-6-13-9)7-1-3-11-4-2-7;/h1-6H,(H,14,15);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMHRJHSBIZBRV-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CN=CC=C1C2=NC=CN=C2C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6LiN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.